beta-Caryophyllene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water; soluble in oils, ether

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotective Effects in Neurodegenerative Diseases

Scientific Field: Neurology and Neuroscience

Application Summary: BCP has been studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, and stroke. It acts as a selective phytocannabinoid agonist of type 2 receptors (CB2-R), which are predominantly found in the immune system and are known to play a role in anti-inflammatory responses .

Methods of Application: In preclinical studies, BCP is administered to animal models either orally or through injection. Dosages and administration schedules vary depending on the specific disease model and the objectives of the study. For example, in a study modeling Parkinson’s disease, BCP might be administered daily at a dose calculated based on the animal’s weight.

Results Summary: The treatment with BCP has shown to improve the phenotype of animals used to model various inflammatory pathologies. Quantitative data from these studies often include measurements of inflammatory mediators, behavioral assessments, and histological analyses of neural tissue .

Antibacterial and Analgesic Properties

Scientific Field: Microbiology and Pharmacology

Application Summary: BCP exhibits antibacterial and analgesic properties, which have been explored in the context of urinary tract infections (UTIs). Its effects are mediated primarily via the activation of the cannabinoid type 2 receptor .

Methods of Application: In a murine model of UTI, female BALB/c mice are intravesically inoculated with uropathogenic Escherichia coli. BCP is then administered, and its effects are compared to those of standard antibiotic treatments and combination therapies .

Results Summary: Treatment with BCP resulted in a significant reduction in bacterial burden in urine and bladder tissues, as well as improvements in behavioral responses and intravital microscopy parameters, representing reduced inflammation in the bladder .

Anti-Inflammatory Effects in Cognitive Function

Scientific Field: Cognitive Science and Psychology

Application Summary: BCP’s anti-inflammatory properties have been investigated for their potential to improve cognitive function in older individuals experiencing memory decline. The compound’s ability to cross the blood-brain barrier and act on microglial cells is a key aspect of its application in this field .

Methods of Application: In a prospective, randomized study, older individuals are administered BCP and assessed for changes in cognitive function, particularly memory .

Results Summary: The study aims to determine the effect of BCP on cognitive function, with outcomes measured through cognitive assessments and potentially neuroimaging techniques .

Therapeutic Potential in Brain Disorders

Scientific Field: Psychopharmacology and Neurology

Application Summary: BCP is being explored for its therapeutic potential in treating certain brain disorders, leveraging its status as a dietary cannabinoid found in Cannabis and other plants .

Methods of Application: Pharmacological studies involve the administration of BCP to animal models exhibiting symptoms of brain disorders. The compound is typically used as an additive in food or administered directly to assess its therapeutic effects .

Anti-Inflammatory Action in Various Pathologies

Scientific Field: Immunology and Pathophysiology

Application Summary: BCP has been recognized for its anti-inflammatory action by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukins (IL-1β, IL-6), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Methods of Application: In vitro and in vivo studies employ BCP treatment in models of inflammatory pathologies, with dosages and administration methods tailored to the specific pathology being studied .

Results Summary: The treatment with BCP improves the phenotype of animals used to model various inflammatory pathologies, with results often including reduced expression of inflammatory mediators and improved pathological outcomes .

Potential Use in Streptococcus Infections

Scientific Field: Infectious Diseases and Immunology

Application Summary: Pre-clinical data have highlighted BCP’s potential usefulness in combating Streptococcus infections, adding to its profile as a compound with antibacterial properties .

Methods of Application: Animal models infected with Streptococcus bacteria are treated with BCP, and its effects are monitored in comparison to standard antibiotic treatments .

Results Summary: BCP treatment has shown promise in reducing the severity of Streptococcus infections, with outcomes including decreased bacterial load and improved survival rates in animal models .

Anticancer Activity

Scientific Field: Oncology

Application Summary: BCP has been investigated for its potential anticancer properties. It is believed to exert effects against various types of cancer, including colon, breast, pancreas, lymphoma, melanoma, and glioma cancers. The compound’s mechanism of action involves modulating pathways that regulate inflammation, cell proliferation, and apoptosis .

Methods of Application: In vitro studies often use cancer cell lines to assess the cytotoxic effects of BCP. The compound is administered at varying concentrations to determine its efficacy and the minimum inhibitory concentration. In vivo studies involve animal models where BCP is administered and tumor growth is monitored over time.

Results Summary: Results have shown that BCP can inhibit the growth of cancer cells and induce apoptosis. Quantitative data include measurements of tumor size, cell viability assays, and analysis of apoptotic markers .

Osteoporosis Treatment

Scientific Field: Orthopedics and Endocrinology

Application Summary: BCP’s role in osteoporosis treatment has been explored due to its anti-inflammatory and bone-preserving properties. It is thought to influence bone metabolism by affecting osteoblast and osteoclast activity .

Methods of Application: Animal models of osteoporosis are treated with BCP to evaluate its effects on bone density and strength. Methods include oral administration and measurement of bone parameters through imaging and biomechanical testing.

Results Summary: Studies suggest that BCP treatment may lead to increased bone density and improved bone strength, indicating its potential as a therapeutic agent for osteoporosis .

Anticonvulsant Effects

Scientific Field: Neuropharmacology

Application Summary: BCP has been studied for its anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders. Its interaction with the endocannabinoid system, particularly CB2 receptors, is key to its therapeutic potential .

Methods of Application: In preclinical studies, animal models of epilepsy are used to test the anticonvulsant properties of BCP. The compound is administered before inducing seizures, and its effects are compared to those of standard antiepileptic drugs.

Results Summary: BCP has shown to reduce seizure frequency and severity in animal models, with outcomes measured by electroencephalography (EEG) and behavioral observation .

Anti-Inflammatory Action in Atherosclerosis

Scientific Field: Cardiovascular Research

Application Summary: BCP’s anti-inflammatory action has been applied to the study of atherosclerosis, a condition characterized by the buildup of plaques in the arteries. It is thought to modulate inflammatory processes involved in plaque formation .

Methods of Application: Animal models of atherosclerosis are treated with BCP, and its effects on plaque development are assessed through histological examination and measurement of inflammatory markers.

Results Summary: Treatment with BCP has been associated with reduced plaque size and decreased levels of inflammatory mediators, suggesting its potential in preventing or treating atherosclerosis .

Sedative and Antidepressive Effects

Scientific Field: Psychiatry and Behavioral Science

Application Summary: The sedative and antidepressive effects of BCP have been explored in the context of mental health. Its ability to modulate neurotransmitter systems and inflammatory pathways may contribute to its therapeutic effects .

Methods of Application: Animal models of depression and anxiety are used to evaluate the effects of BCP. Behavioral tests, such as the forced swim test and open field test, are conducted following BCP administration.

Results Summary: BCP has shown to exhibit anxiolytic and antidepressant-like effects in animal models, with improvements in behavioral test scores indicating reduced anxiety and depression .

Microbial Biosynthesis and Sustainable Production

Scientific Field: Biotechnology and Environmental Science

Application Summary: The microbial biosynthesis of BCP is a growing area of interest due to its sustainability and potential for large-scale production. Microorganisms like Escherichia coli and Saccharomyces cerevisiae have been engineered to produce BCP .

Methods of Application: Genetic engineering techniques are used to insert genes responsible for BCP synthesis into microbial hosts. The modified microorganisms are then cultured under controlled conditions to optimize BCP production.

Modulation of Metabolic Disorders

Scientific Field: Endocrinology and Metabolic Research

Application Summary: BCP has been studied for its role in modulating metabolic disorders such as obesity, diabetes, and dyslipidemia. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of metabolism .

Methods of Application: Animal models of metabolic disorders are treated with BCP, and its effects on parameters such as body weight, glucose tolerance, and lipid profiles are measured. The compound is administered orally, and the metabolic outcomes are monitored over time.

Results Summary: Studies have shown that BCP can reduce body weight, improve glucose tolerance, and normalize lipid profiles, indicating its potential as a therapeutic agent for metabolic disorders .

Protection Against Neurotoxicity

Scientific Field: Neurotoxicology

Application Summary: BCP’s neuroprotective properties extend to protection against neurotoxicity induced by chemicals or environmental toxins. Its anti-inflammatory and antioxidant actions are beneficial in mitigating neuronal damage .

Methods of Application: Neurotoxicity models are used to assess the protective effects of BCP. The compound is administered before or after exposure to neurotoxic agents, and its efficacy is evaluated through behavioral and biochemical assays.

Results Summary: BCP has been found to attenuate neurotoxic effects, with results showing improved behavioral outcomes and reduced oxidative stress markers in treated subjects .

Enhancement of Skin Health

Scientific Field: Dermatology

Application Summary: BCP possesses anti-inflammatory and antioxidant properties that are beneficial for skin health. It has been explored for its potential in treating skin conditions such as eczema, psoriasis, and acne .

Methods of Application: Topical formulations containing BCP are applied to affected skin areas in animal models or human subjects. The effects on skin health are assessed through clinical evaluations and histological analyses.

Results Summary: Treatment with BCP-containing formulations has shown improvements in skin conditions, with reduced inflammation and enhanced skin barrier function .

Gastroprotective Effects

Scientific Field: Gastroenterology

Application Summary: BCP has been investigated for its gastroprotective effects, particularly in the context of gastric ulcers and inflammatory bowel disease (IBD). Its ability to modulate inflammatory responses in the gastrointestinal tract is key to its application .

Methods of Application: Animal models of gastric ulcers or IBD are treated with BCP, and its effects on gastrointestinal health are monitored. The compound is administered orally, and outcomes are measured through endoscopic and histological examinations.

Results Summary: BCP treatment has been associated with reduced severity of gastric ulcers and IBD symptoms, with decreased inflammation and improved mucosal healing observed .

Immunomodulatory Effects

Scientific Field: Immunology

Application Summary: BCP’s interaction with the endocannabinoid system, particularly CB2 receptors, has implications for immune system modulation. It has been studied for its potential to treat autoimmune diseases and reduce allergic reactions .

Methods of Application: Animal models of autoimmune diseases or allergies are used to test the immunomodulatory effects of BCP. The compound is administered systemically, and its impact on immune responses is evaluated.

Results Summary: BCP has shown to modulate immune cell activity, leading to reduced severity of autoimmune symptoms and allergic responses .

Antioxidant Properties

Scientific Field: Biochemistry

Application Summary: BCP is recognized for its potent antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in various tissues .

Methods of Application: In vitro assays and animal studies are conducted to evaluate the antioxidant capacity of BCP. The compound is tested against various oxidative stress inducers, and its efficacy is measured through assays that quantify oxidative stress markers.

Results Summary: BCP has demonstrated significant antioxidant activity, with results showing reduced levels of reactive oxygen species (ROS) and increased activity of endogenous antioxidant enzymes .

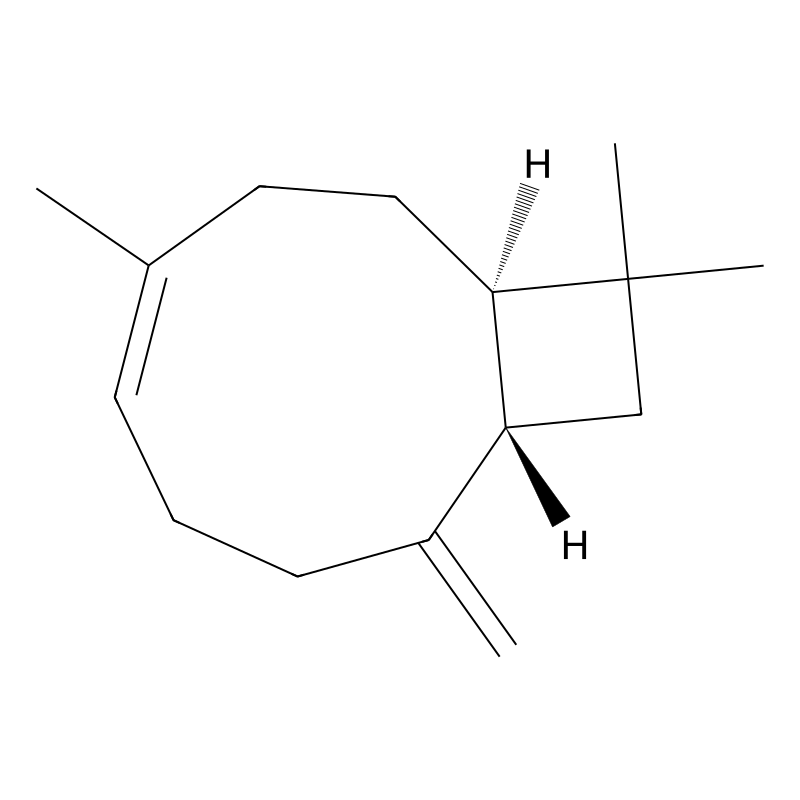

Beta-Caryophyllene is a natural bicyclic sesquiterpene with the molecular formula . It is predominantly found in essential oils derived from various plants, including cloves, cannabis, rosemary, and hops. Notably, it is the only known dietary cannabinoid, selectively binding to the cannabinoid receptor type 2 (CB2), which is primarily involved in immune system regulation and anti-inflammatory responses. Its unique structure includes a cyclobutane ring, contributing to its distinctive properties and effects in biological systems .

Beta-Caryophyllene exhibits notable anti-inflammatory properties primarily through its interaction with CB2 receptors. Studies have demonstrated its efficacy in reducing pain and inflammation in animal models. For example, when tested on mice, those with functional CB2 receptors experienced significant pain relief compared to those without . Furthermore, it has been shown to modulate cold sensitivity by inhibiting certain ion channels in mammals, indicating its potential role in thermoregulation .

Beta-Caryophyllene is biosynthesized in plants from common terpene precursors such as dimethylallyl pyrophosphate and isopentenyl pyrophosphate. The synthesis involves several enzymatic steps:

- Geranyl pyrophosphate formation from dimethylallyl pyrophosphate and isopentenyl pyrophosphate.

- Conversion of geranyl pyrophosphate to farnesyl pyrophosphate.

- Intramolecular cyclization of farnesyl pyrophosphate catalyzed by specific enzymes to yield beta-caryophyllene .

In laboratory settings, beta-caryophyllene can be synthesized through various chemical methods involving cyclization reactions of simpler terpenes or through the use of catalysts that facilitate the formation of its bicyclic structure .

Beta-Caryophyllene has diverse applications across several fields:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is being explored for pain management therapies.

- Food Industry: Utilized as a flavoring agent due to its aromatic qualities.

- Cosmetics: Incorporated into formulations for its skin-soothing effects.

- Agriculture: Investigated for potential use as a natural pesticide due to its insect-repelling properties .

Research on beta-caryophyllene's interactions focuses on its binding affinity for cannabinoid receptors. It has been shown to act as a selective agonist at CB2 receptors with an affinity constant indicating significant interaction strength (K_i = 155 nM) compared to other cannabinoids like cannabinol and delta-9-tetrahydrocannabinol . Additionally, studies have explored its interactions with various biological systems, suggesting potential therapeutic roles in managing inflammation and pain without psychoactive effects associated with other cannabinoids.

Beta-Caryophyllene shares structural similarities with several other compounds but stands out due to its unique binding properties and biological activities. Here are some similar compounds:

Beta-caryophyllene's unique ability to selectively bind to cannabinoid receptors while exhibiting anti-inflammatory properties distinguishes it from these similar compounds, making it particularly interesting for therapeutic applications.

Purity

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

0.899-0.908

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 2048 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 2046 of 2048 companies with hazard statement code(s):;

H304 (99.61%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H317 (77.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (11.34%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)-: ACTIVE

Dates

2: Jeliazkova E, Zheljazkov VD, Kačániova M, Astatkie T, Tekwani BL. Sequential Elution of Essential Oil Constituents during Steam Distillation of Hops (Humulus lupulus L.) and Influence on Oil Yield and Antimicrobial Activity. J Oleo Sci. 2018 Jun 7. doi: 10.5650/jos.ess17216. [Epub ahead of print] PubMed PMID: 29877222.

3: Giannenas I, Bonos E, Skoufos I, Tzora A, Stylianaki I, Lazari D, Tsinas A, Christaki E, Florou-Paneri P. Effect of herbal feed additives on performance parameters, intestinal microbiota, intestinal morphology and meat lipid oxidation of broiler chickens. Br Poult Sci. 2018 Jun 6. doi: 10.1080/00071668.2018.1483577. [Epub ahead of print] PubMed PMID: 29873243.

4: Cao JQ, Guo SS, Wang Y, Pang X, Geng ZF, Du SS. Toxicity and repellency of essential oil from Evodia lenticellata Huang fruits and its major monoterpenes against three stored-product insects. Ecotoxicol Environ Saf. 2018 Sep 30;160:342-348. doi: 10.1016/j.ecoenv.2018.05.054. Epub 2018 May 29. PubMed PMID: 29857238.

5: Mohamed K, Zine K, Fahima K, Abdelfattah E, Sharifudin SM, Duduku K. NiO nanoparticles induce cytotoxicity mediated through ROS generation and impairing the antioxidant defense in the human lung epithelial cells (A549): Preventive effect of Pistacia lentiscus essential oil. Toxicol Rep. 2018 Mar 21;5:480-488. doi: 10.1016/j.toxrep.2018.03.012. eCollection 2018. PubMed PMID: 29854619; PubMed Central PMCID: PMC5977410.

6: Tang Y, Wu Y, Hu J, Sun C, Cao Y, Li Y, Xie F, Zeng T, Zhou B, Du J. Nature-Inspired Bioorthogonal Reaction: Development of β-Caryophyllene as A Chemical Reporter in Tetrazine Ligation. Bioconjug Chem. 2018 May 31. doi: 10.1021/acs.bioconjchem.8b00283. [Epub ahead of print] PubMed PMID: 29851464.

7: George MJ, Njobeh PB, Gbashi S, Adegoke GO, Dubery IA, Madala NE. Rapid Screening of Volatile Organic Compounds from Aframomum danielli Seeds Using Headspace Solid Phase Microextraction Coupled to Gas Chromatography Mass Spectrometry. Int J Anal Chem. 2018 Apr 19;2018:8976304. doi: 10.1155/2018/8976304. eCollection 2018. PubMed PMID: 29849643; PubMed Central PMCID: PMC5933046.

8: Yan DH, Song X, Li H, Luo T, Dou G, Strobel G. Antifungal Activities of Volatile Secondary Metabolites of Four Diaporthe Strains Isolated from Catharanthus roseus. J Fungi (Basel). 2018 May 30;4(2). pii: E65. doi: 10.3390/jof4020065. PubMed PMID: 29848985.

9: Baron EP, Lucas P, Eades J, Hogue O. Patterns of medicinal cannabis use, strain analysis, and substitution effect among patients with migraine, headache, arthritis, and chronic pain in a medicinal cannabis cohort. J Headache Pain. 2018 May 24;19(1):37. doi: 10.1186/s10194-018-0862-2. PubMed PMID: 29797104; PubMed Central PMCID: PMC5968020.

10: Lee HR, Lee SC, Lee DH, Jung M, Kwon JH, Huh MJ, Kim DS, Lee JE, Park IK. Identification of Aggregation-Sex Pheromone of the Korean Monochamus alternatus (Coleoptera: Cerambycidae) Population, the Main Vector of Pine Wood Nematode. J Econ Entomol. 2018 May 19. doi: 10.1093/jee/toy137. [Epub ahead of print] PubMed PMID: 29788181.

11: da Trindade R, da Silva JK, Setzer WN. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology. Int J Mol Sci. 2018 May 18;19(5). pii: E1511. doi: 10.3390/ijms19051511. Review. PubMed PMID: 29783680; PubMed Central PMCID: PMC5983702.

12: Di Napoli M, Varcamonti M, Basile A, Bruno M, Maggi F, Zanfardino A. Anti-Pseudomonas aeruginosa activity of hemlock (Conium maculatum, Apiaceae) essential oil. Nat Prod Res. 2018 May 21:1-5. doi: 10.1080/14786419.2018.1477151. [Epub ahead of print] PubMed PMID: 29781307.

13: Huang GZ, Liu JT, Zhou JJ, Wang Q, Dong JZ, Zhang YJ, Li XC, Li J, Gu SH. Expressional and functional comparisons of two general odorant binding proteins in Agrotis ipsilon. Insect Biochem Mol Biol. 2018 Jul;98:34-47. doi: 10.1016/j.ibmb.2018.05.003. Epub 2018 May 17. PubMed PMID: 29778539.

14: Quan M, Liu QZ, Liu ZL. Identification of Insecticidal Constituents from the Essential Oil from the Aerial Parts Stachys riederi var. japonica. Molecules. 2018 May 17;23(5). pii: E1200. doi: 10.3390/molecules23051200. PubMed PMID: 29772795.

15: Han X, Beaumont C, Rodriguez D, Bahr T. Black pepper (Piper nigrum) essential oil demonstrates tissue remodeling and metabolism modulating potential in human cells. Phytother Res. 2018 May 17. doi: 10.1002/ptr.6110. [Epub ahead of print] PubMed PMID: 29770504.

16: He Q, Wang W, Zhu L. Larvicidal activity of Zanthoxylum acanthopodium essential oil against the malaria mosquitoes, Anopheles anthropophagus and Anopheles sinensis. Malar J. 2018 May 15;17(1):194. doi: 10.1186/s12936-018-2341-2. PubMed PMID: 29764438; PubMed Central PMCID: PMC5952513.

17: Masoudi S. Volatile Constituents from Different Parts of Three Lamiacea Herbs from Iran. Iran J Pharm Res. 2018 Winter;17(1):365-376. PubMed PMID: 29755567; PubMed Central PMCID: PMC5937106.

18: Martínez LC, Plata-Rueda A, da Silva Neves G, Cossolin JF, Dos Santos MH, Zanuncio JC, Serrão JE. Morphology, ultrastructure, and chemical compounds of the osmeterium of Heraclides thoas (Lepidoptera: Papilionidae). Protoplasma. 2018 May 11. doi: 10.1007/s00709-018-1261-x. [Epub ahead of print] PubMed PMID: 29752568.

19: Figueiredo PLB, Silva RC, da Silva JKR, Suemitsu C, Mourão RHV, Maia JGS. Chemical variability in the essential oil of leaves of Araçá (Psidium guineense Sw.), with occurrence in the Amazon. Chem Cent J. 2018 May 10;12(1):52. doi: 10.1186/s13065-018-0428-z. PubMed PMID: 29748791; PubMed Central PMCID: PMC5945564.

20: Andrade-Ochoa S, Correa-Basurto J, Rodríguez-Valdez LM, Sánchez-Torres LE, Nogueda-Torres B, Nevárez-Moorillón GV. In vitro and in silico studies of terpenes, terpenoids and related compounds with larvicidal and pupaecidal activity against Culex quinquefasciatus Say (Diptera: Culicidae). Chem Cent J. 2018 May 10;12(1):53. doi: 10.1186/s13065-018-0425-2. PubMed PMID: 29748726; PubMed Central PMCID: PMC5945571.